Methyl 2-chloro-4-methyl-5-nitrobenzoate
CAS No.: 1143026-45-2
Cat. No.: VC2843402
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1143026-45-2 |
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Molecular Formula | C9H8ClNO4 |
Molecular Weight | 229.62 g/mol |
IUPAC Name | methyl 2-chloro-4-methyl-5-nitrobenzoate |
Standard InChI | InChI=1S/C9H8ClNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 |
Standard InChI Key | MYJAKYQVMDBEOM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)Cl |
Canonical SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)Cl |
Introduction
Chemical Structure and Properties
Methyl 2-chloro-4-methyl-5-nitrobenzoate belongs to the family of substituted benzoate esters. While specific information about this exact compound is limited in the available literature, we can derive its properties based on structurally similar compounds.
Basic Information
The compound features a benzoic acid methyl ester backbone with three key substituents: a chlorine atom, a methyl group, and a nitro group at specific positions on the benzene ring. Based on structural analogs, it would have the following properties:
Property | Value |
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Molecular Formula | C9H8ClNO4 |
Molecular Weight | Approximately 229.62 g/mol |
Physical Appearance | Likely a crystalline solid |
Solubility | Soluble in organic solvents (e.g., DCM, methanol) |
The molecular weight is derived from its structurally similar isomer, Methyl 2-chloro-5-methyl-4-nitrobenzoate, which has an identical molecular formula and weight of 229.62 g/mol .
Structural Characteristics
The arrangement of substituents on the benzene ring gives this compound its distinct chemical reactivity:
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The 2-chloro substituent provides electrophilic character at that position
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The 4-methyl group contributes electron density to the aromatic system
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The 5-nitro group acts as a strong electron-withdrawing group
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The ester functionality offers potential for further derivatization
Synthesis Methods
Esterification of Corresponding Benzoic Acid
The most direct synthesis pathway likely involves the esterification of 2-chloro-4-methyl-5-nitrobenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid. This approach mirrors the synthesis method documented for the related compound methyl 2-chloro-4-fluoro-5-nitrobenzoate .
The typical reaction conditions would involve:
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Dissolving 2-chloro-4-methyl-5-nitrobenzoic acid in methanol
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Adding catalytic sulfuric acid (approximately 1 equivalent)
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Heating the reaction mixture at 65°C for 4-6 hours
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Adding molecular sieves to remove water and drive the reaction to completion
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Purification by filtration through Celite followed by extraction and washing steps
The expected yield would be approximately 65-70% based on comparable reactions with structurally similar benzoic acids .
Alternative Synthesis Routes
Alternative synthetic approaches could potentially include:
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Nitration of methyl 2-chloro-4-methylbenzoate under controlled conditions
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Chlorination of methyl 4-methyl-5-nitrobenzoate using appropriate chlorinating agents
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Methylation of 2-chloro-4-methyl-5-nitrobenzaldehyde followed by oxidation and esterification
Chemical Reactivity
Functional Group Reactivity
The presence of multiple functional groups makes Methyl 2-chloro-4-methyl-5-nitrobenzoate a versatile building block in organic synthesis:
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The ester group can undergo hydrolysis, transesterification, or reduction reactions
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The nitro group can be reduced to an amine, which opens pathways for further functionalization
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The chlorine atom is susceptible to nucleophilic aromatic substitution, especially given the presence of the electron-withdrawing nitro group
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The methyl group can undergo oxidation or serve as a site for radical bromination
Comparison with Structurally Similar Compounds
The chemical behavior of Methyl 2-chloro-4-methyl-5-nitrobenzoate can be contextualized by comparing it with related compounds:
Applications in Chemical Synthesis
As a Building Block
Methyl 2-chloro-4-methyl-5-nitrobenzoate likely serves as an important intermediate in the synthesis of:
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Pharmaceutically active compounds, particularly those requiring specifically substituted benzoic acid derivatives
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Agrochemicals where substituted aromatic rings form core structures
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Specialty chemicals requiring precise functional group positioning
In Cross-Coupling Reactions
The presence of both the chlorine atom and methyl ester functionality makes this compound potentially valuable in various cross-coupling reactions:
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Suzuki-Miyaura coupling at the chlorine position
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Heck reactions for vinyl substitution
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Buchwald-Hartwig amination for introduction of nitrogen-containing groups
Hazard Type | Potential Classification |
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Acute Toxicity | Potentially toxic if swallowed, in contact with skin, or if inhaled |
GHS Symbol | Likely GHS06 (skull and crossbones) |
Signal Word | Likely "Danger" |
Hazard Statements | May include H301, H311, H331 (toxic if swallowed, in contact with skin, or if inhaled) |
Recommended Precautions
Appropriate handling precautions would likely include:
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Wearing appropriate personal protective equipment including gloves, lab coat, and eye protection
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Working in a well-ventilated area or fume hood
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Avoiding skin contact, ingestion, and inhalation
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Having appropriate spill control materials readily available
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Storing in tightly closed containers in a cool, dry place
Analytical Characteristics
Physical Properties
The compound is likely to be a crystalline solid with moderate to low solubility in water but good solubility in organic solvents such as dichloromethane, chloroform, and methanol.
Comparison with Related Benzoate Derivatives
Structure-Activity Relationships
The specific arrangement of substituents in Methyl 2-chloro-4-methyl-5-nitrobenzoate gives it unique properties compared to its structural isomers:
Pharmaceutical Relevance
Substituted benzoates similar to Methyl 2-chloro-4-methyl-5-nitrobenzoate are often found as structural components in various pharmaceutical compounds, particularly those with:
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Anti-inflammatory properties
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Antimicrobial activity
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Enzyme inhibitory functions
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Central nervous system activities
The specific arrangement of substituents on the aromatic ring can significantly influence binding affinity to biological targets.
Current Research and Future Perspectives
Areas of Active Investigation
The compound and its derivatives may be currently under investigation for:
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Development of new synthetic methodologies using the compound as a model substrate
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Exploration of structure-activity relationships in pharmaceutical research
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Application in the synthesis of more complex molecules requiring precisely substituted aromatic cores
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Development of more environmentally friendly synthesis routes
Future Research Directions
Potential future research directions involving Methyl 2-chloro-4-methyl-5-nitrobenzoate may include:
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Utilization in flow chemistry for more efficient and scalable synthesis
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Application in combinatorial chemistry to create libraries of related compounds
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Investigation of potential biological activities
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Development of novel catalytic methods for its functionalization
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